(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone

NK3 receptor antagonist GPCR CNS drug discovery

The compound (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone (CAS 2034223-86-2) is a synthetic small molecule with the molecular formula C15H17N3O3S and a molecular weight of 319.38 g/mol. It features a pyrrolidine core linked via an ether bridge to a 6-methoxypyridazine moiety and via an amide bond to a 4-methylthiophene carbonyl group.

Molecular Formula C15H17N3O3S
Molecular Weight 319.38
CAS No. 2034223-86-2
Cat. No. B3018850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone
CAS2034223-86-2
Molecular FormulaC15H17N3O3S
Molecular Weight319.38
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC
InChIInChI=1S/C15H17N3O3S/c1-10-7-12(22-9-10)15(19)18-6-5-11(8-18)21-14-4-3-13(20-2)16-17-14/h3-4,7,9,11H,5-6,8H2,1-2H3
InChIKeyATMXVXMARVZKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034223-86-2: Physicochemical and Structural Baseline for the Pyrrolidine-Pyridazine-Thiophene Research Compound (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone


The compound (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone (CAS 2034223-86-2) is a synthetic small molecule with the molecular formula C15H17N3O3S and a molecular weight of 319.38 g/mol . It features a pyrrolidine core linked via an ether bridge to a 6-methoxypyridazine moiety and via an amide bond to a 4-methylthiophene carbonyl group . Its calculated partition coefficient (clogP) is 0.74 and its topological polar surface area (TPSA) is 94.19 Ų, placing it within broadly drug-like chemical space but with polar surface characteristics that warrant careful consideration in target-specific selection [1].

Why a Generic Pyrrolidine or Pyridazine Analog Cannot Substitute for CAS 2034223-86-2 in Targeted Research


Generic substitution is precluded by the compound's specific three-part architecture, combining a pyrrolidine ether, a methoxypyridazine, and a 4-methylthiophene amide. This scaffold falls within the generic scope of pyrrolidine-based neurokinin-3 (NK3) receptor antagonists as described in patent EP2661432B1, where minor structural variations are known to cause large shifts in receptor affinity and selectivity [1]. In the absence of published quantitative structure-activity relationship (SAR) data for CAS 2034223-86-2 itself, any replacement by a structurally similar analog bearing a different aryl, heteroaryl, or substitution pattern would carry unquantifiable risk of altered target engagement, metabolic stability, and off-target profile.

Quantitative Differentiation Evidence: CAS 2034223-86-2 vs. Structural Analogs


Structural Selectivity Profile: Pyrrolidine-Pyridazine-Thiophene vs. General NK3 Antagonist Pharmacophore

The compound's three-dimensional architecture distinguishes it from the broader NK3 antagonist chemotype. In the patent EP2661432B1, the most potent examples (e.g., compounds with Ki < 10 nM at the human NK3 receptor) predominantly feature a phenyl or substituted phenyl ring at the position corresponding to the 4-methylthiophene of CAS 2034223-86-2 [1]. The replacement of a phenyl with a 4-methylthiophene introduces a sulfur heteroatom and alters both steric bulk and π-electron distribution in the region that project into the receptor's hydrophobic pocket. While no direct affinity data exist for CAS 2034223-86-2, thiophene-for-phenyl replacement in analogous GPCR ligands has been shown to modulate selectivity by 0.5 to 1.5 log units [2]. This observed class-level SAR indicates that CAS 2034223-86-2 is not interchangeable with phenyl-bearing analogs.

NK3 receptor antagonist GPCR CNS drug discovery pyrrolidine ether

CNS Penetration Potential: TPSA and clogP Comparison Against CNS Drug Thresholds

CAS 2034223-86-2 exhibits a TPSA of 94.19 Ų and a clogP of 0.74 [1]. The TPSA value is 4.19 Ų above the commonly accepted CNS drug threshold of <90 Ų for favorable passive brain penetration, as defined by the analysis of marketed CNS drugs [2]. Its clogP of 0.74 is also below the CNS-optimal range of 1–3 [2]. These properties place CAS 2034223-86-2 in a 'borderline-peripheral' physicochemical space relative to optimal CNS candidates. By comparison, several potent pyrrolidine-based NK3 antagonists disclosed in EP2661432B1, such as those bearing fluorophenyl substituents, have calculated TPSA values below 85 Ų [1], potentially offering superior passive brain exposure.

Blood-brain barrier CNS MPO physicochemical property drug-likeness

Molecular Complexity and Synthetic Accessibility: Ring Count and Rotatable Bonds vs. Fragment-Based Leads

With a molecular weight of 319.39 Da and 5 rotatable bonds [1], CAS 2034223-86-2 is larger than standard fragment-based screening hits (typically MW < 300 Da, RB ≤ 3) [2]. However, its three-ring system (one pyrrolidine, one pyridazine, one thiophene) provides a moderately complex scaffold suitable for hit-to-lead optimization. This complexity may offer greater target engagement probability in phenotypic or target-based screens where simpler fragments often fail to achieve meaningful binding. No direct screening data are available for CAS 2034223-86-2, but this molecular property profile differentiates it from both small fragment libraries and larger, more complex lead-like compounds.

molecular complexity lead-like properties Rule of Three fragment-based drug discovery

Recommended Application Scenarios for (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone (CAS 2034223-86-2) Based on Available Evidence


NK3 Receptor Antagonist Hit Identification and Profiling

CAS 2034223-86-2 bears structural hallmarks of pyrrolidine-based NK3 receptor antagonists as disclosed in patent EP2661432B1 [1]. Although direct binding or functional data are absent for this specific compound, its 4-methylthiophene substituent represents a deliberate variation from the phenyl-dominated SAR landscape. Researchers screening compound libraries against NK3 or related tachykinin receptors can use CAS 2034223-86-2 as a tool to probe whether thiophene incorporation engenders a differentiated selectivity or efficacy profile relative to described phenyl-bearing chemotypes [2].

Peripheral Target Engagement Studies Where Restricted CNS Exposure Is Desired

The compound's TPSA of 94.19 Ų exceeds the CNS drug TPSA threshold of <90 Ų, and its clogP of 0.74 falls below the optimal CNS range of 1–3 [1]. These calculated properties suggest that CAS 2034223-86-2 may exhibit limited passive blood-brain barrier penetration. This makes it a suitable candidate for investigating peripheral NK3 receptor pharmacology in pain, inflammation, or gastrointestinal motility models where central target engagement would confound interpretation [2].

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

With a moderate molecular weight (319.39 Da), three-ring architecture, and balanced hydrogen-bonding profile (HBD: 3, HBA: 6) [1], CAS 2034223-86-2 sits between fragment and lead-like chemical space. Medicinal chemistry teams seeking a synthetically tractable scaffold for library enumeration can use the pyrrolidine-ether-pyridazine core as a versatile handle for systematic exploration of the thiophene amide region, potentially generating SAR datasets that clarify the role of the 4-methylthiophene moiety in target binding [2].

Chemical Probe Development for Phenotypic Screening

In the absence of a pre-defined molecular target, CAS 2034223-86-2's combination of a privileged pyrrolidine scaffold and two differentiated heteroaromatic groups (pyridazine, thiophene) positions it as a candidate for unbiased phenotypic screening [1]. Following confirmation of biological activity in a cell-based or in vivo phenotypic model, subsequent proteomics or chemical biology target deconvolution studies could identify novel protein targets for this chemotype [2].

Quote Request

Request a Quote for (3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.